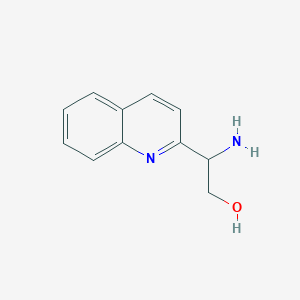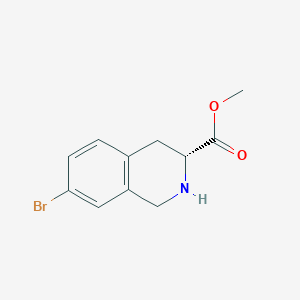
methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 3rd position of the tetrahydroisoquinoline ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of a suitable isoquinoline precursor followed by esterification. One common method involves the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the bromination and esterification reactions in a controlled manner, ensuring high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated isoquinoline derivative.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products:
- Oxidation products include quinoline derivatives.
- Reduction products include de-brominated isoquinoline derivatives.
- Substitution products vary depending on the nucleophile used, resulting in a range of substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It helps in understanding the interactions of these compounds with biological targets such as enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their functions and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Methyl (3R)-3-hydroxybutanoate
- Methyl (3R)-3-pyrrolidinecarboxylate hydrochloride
- Trifluoromethyl-substituted isoquinoline derivatives
Comparison: Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity. Compared to other isoquinoline derivatives, this compound exhibits different substitution patterns and functional groups, leading to varied applications and properties .
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
GMUHWXAZHLCZGC-SNVBAGLBSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Br |
Kanonische SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)

![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
methyl}prop-2-enamide](/img/structure/B13550803.png)
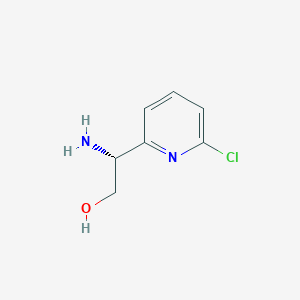
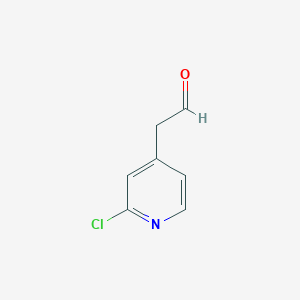

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
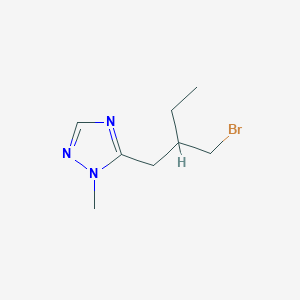
![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)
